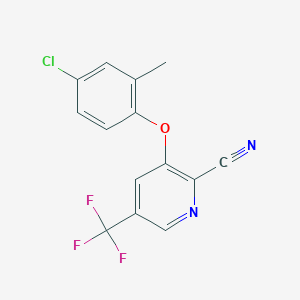

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with a trifluoromethyl group, a carbonitrile group, and a phenoxy group that is further substituted with a chlorine and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phenoxy intermediate, which is then coupled with a pyridine derivative The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Nucleophilic Aromatic Substitution

The chloro group at the 4-position of the phenoxy ring and the cyano group at the 2-position of the pyridine ring are potential sites for nucleophilic substitution.

Example Reaction Conditions and Products

Key Observations

-

The 4-chloro substituent on the phenoxy ring undergoes substitution with amines or alkoxides under basic conditions.

-

The cyano group at the 2-position deactivates the pyridine ring, requiring strong nucleophiles (e.g., azide) and catalysts like Cu(I) .

Hydrolysis Reactions

The cyano group can be hydrolyzed to carboxylic acid or amide derivatives under acidic or basic conditions.

Hydrolysis Pathways

| Reagents | Conditions | Product | References |

|---|---|---|---|

| H2SO4 (conc.), H2O, reflux | 24h | 2-Carboxy-5-(trifluoromethyl)pyridine derivative | |

| NaOH (aq.), H2O2, RT | 12h | 2-Carbamoyl-5-(trifluoromethyl)pyridine derivative |

Notes

-

Acidic hydrolysis yields carboxylic acids, while alkaline conditions with peroxides favor amide formation .

-

The trifluoromethyl group remains stable under these conditions .

Cross-Coupling Reactions

The chloro and cyano groups enable participation in Suzuki-Miyaura or Ullmann-type couplings.

Representative Reactions

Scope

-

The phenoxy ring’s chloro group participates in aryl-aryl couplings with boronic acids.

-

Limited reactivity at the pyridine ring due to electron-withdrawing substituents .

Stability Under Thermal and Oxidative Conditions

Functional Group Interactions

科学的研究の応用

Agrochemical Applications

One of the prominent applications of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile lies in the field of agrochemicals. Research indicates that derivatives of trifluoromethylpyridines, including this compound, are utilized as fungicides and herbicides. The trifluoromethyl group enhances the biological activity of the compounds, making them effective against a range of pests and diseases.

Case Study: Fungicidal Activity

A study published in Nature highlighted the synthesis of various trifluoromethylpyridines and their subsequent evaluation as fungicides. The research demonstrated that compounds with similar structures to this compound exhibited significant antifungal properties against pathogens affecting crops .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has potential applications due to its ability to interact with biological systems effectively. The presence of the pyridine ring and the trifluoromethyl group suggests that it may influence various biochemical pathways.

Anticancer Research

Recent studies have explored the anticancer properties of related trifluoromethylpyridines. For instance, compounds featuring similar structural motifs have been found to exhibit cytotoxic effects against several cancer cell lines. This suggests that this compound could be further investigated for its potential as an anticancer agent .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes chlorination and fluorination processes that enhance its functional properties.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Chlorination | Introduction of chlorine to the aromatic ring |

| 2 | Fluorination | Addition of trifluoromethyl groups |

| 3 | Nitrilation | Formation of the carbonitrile group |

These synthetic methods are crucial for producing derivatives with tailored biological activities.

作用機序

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The carbonitrile group can participate in hydrogen bonding or other interactions with target proteins, influencing the compound’s overall activity.

類似化合物との比較

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile: Lacks the chlorine substituent, potentially altering its chemical properties and applications.

3-(4-Chloro-2-methylphenoxy)-5-methylpyridine-2-carbonitrile:

生物活性

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, known by its CAS number 338960-03-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C14H8ClF3N2O with a molecular weight of approximately 312.67 g/mol. The predicted boiling point is around 383.7 °C and it has a density of 1.43 g/cm³ .

Pharmacological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its effects on different cellular targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 2 | |

| Compound B | Escherichia coli | 4 | |

| Compound C | Candida albicans | 8 |

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids and are implicated in various cancer types .

Table 2: Enzyme Inhibition Data

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within cells. The presence of the trifluoromethyl group enhances lipophilicity and may facilitate better cell membrane penetration, thereby increasing bioavailability and efficacy against target enzymes and pathogens .

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial efficacy of various pyridine derivatives, it was found that those with similar structural features to our compound exhibited significant antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to established antibiotics .

- Cancer Research : Another study highlighted the potential role of compounds like this compound in cancer treatment through their inhibition of BCATs, suggesting a promising avenue for further research into metabolic modulation in cancer therapy .

特性

IUPAC Name |

3-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O/c1-8-4-10(15)2-3-12(8)21-13-5-9(14(16,17)18)7-20-11(13)6-19/h2-5,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIIPNJWCBQFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。